(E)-3-(5-methylfuran-2-yl)-N-(4-styrylphenyl)propanamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity. Techniques like chromatography and spectroscopy can be used to analyze these properties .Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds designed to act as neurokinin-1 (NK1) receptor antagonists have been studied for their potential in clinical applications related to emesis (vomiting) and depression. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrate high affinity and effectiveness in preclinical tests, suggesting their role in managing emesis and depressive symptoms (Harrison et al., 2001).
Anticonvulsant Activity
The design and synthesis of hybrid compounds derived from propanamides and butanamides have shown promising anticonvulsant activities. These compounds, integrating chemical fragments of known antiepileptic drugs, demonstrate broad spectra of activity across several preclinical seizure models, making them potential candidates for the development of new antiepileptic medications (Kamiński et al., 2015).
AMPA Receptor Potentiators
Research into AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor potentiators has led to the discovery of compounds that could attenuate cognitive deficits in patients with schizophrenia. These potentiators, such as N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide, are identified through structure-based drug design and have shown potential in preclinical characterization for clinical studies (Shaffer et al., 2015).
Androgen Receptor Modulators
Selective androgen receptor modulators (SARMs) like S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide] have been explored for their therapeutic potential in androgen-dependent diseases. Studies focusing on their pharmacokinetics and metabolism in animal models contribute to the understanding of their ideal pharmacokinetic characteristics for preclinical development (Wu et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17-7-14-21(25-17)15-16-22(24)23-20-12-10-19(11-13-20)9-8-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,24)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJKITYRMOHEAL-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-styrylphenyl)propanamide |
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